Methylbis(2-methyl-1H-inden-1-yl)phenylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

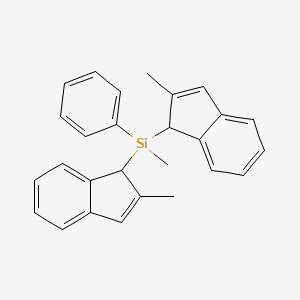

Methylbis(2-methyl-1H-inden-1-yl)phenylsilane is a chemical compound with the molecular formula C27H26Si and a molecular weight of 378.581 g/mol It is known for its unique structure, which includes a silicon atom bonded to a phenyl group and two 2-methyl-1H-inden-1-yl groups

Preparation Methods

The synthesis of Methylbis(2-methyl-1H-inden-1-yl)phenylsilane typically involves the reaction of dichloromethylphenylsilane with 2-methyl-1H-indene in the presence of a base . The reaction conditions often include the use of solvents such as toluene or hexane and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methylbis(2-methyl-1H-inden-1-yl)phenylsilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Scientific Research Applications

Methylbis(2-methyl-1H-inden-1-yl)phenylsilane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methylbis(2-methyl-1H-inden-1-yl)phenylsilane involves its interaction with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The indene and phenyl groups contribute to its reactivity and ability to interact with different molecular pathways .

Comparison with Similar Compounds

Methylbis(2-methyl-1H-inden-1-yl)phenylsilane can be compared with other similar compounds, such as:

Phenyltrimethylsilane: This compound has a similar structure but with three methyl groups instead of the indene groups. It is less reactive and has different applications.

Diphenylmethylsilane: This compound has two phenyl groups and one methyl group. It is used in different synthetic applications and has distinct chemical properties.

Methylphenylsilane: This compound has one phenyl group and one methyl group.

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that includes two 2-methyl-1H-inden-1-yl groups attached to a phenylsilane moiety. This configuration is significant as it may influence its reactivity and biological interactions.

| Property | Details |

|---|---|

| CAS Number | 143246-72-4 |

| Molecular Formula | C19H22Si |

| Molecular Weight | 298.45 g/mol |

| Purity | ≥ 99% |

Antioxidant Activity

Research has shown that compounds with similar structural motifs to methylbis(2-methyl-1H-inden-1-yl)phenylsilane exhibit notable antioxidant properties. For instance, derivatives of 1H-isochromen-1-one have been reported to possess significant antioxidant activities, outperforming ascorbic acid in various assays . This suggests that this compound may also exhibit similar activities due to its structural characteristics.

Antiplatelet Activity

The potential antiplatelet activity of related compounds has been documented, indicating that structural analogs could inhibit platelet aggregation effectively. Some studies have demonstrated that certain analogs showed up to 16-fold greater potency compared to standard antiplatelet agents like aspirin . This raises the possibility that this compound might share these beneficial properties.

Study on Structural Analogues

A recent study focused on synthesizing and evaluating various derivatives of isochromenone, which share similar structural features with this compound. The results indicated that several synthesized compounds exhibited potent antioxidant and antiplatelet activities. The structure–activity relationship (SAR) analysis revealed that modifications in the molecular framework significantly influenced biological efficacy .

In Silico Studies

In silico docking studies have also been employed to predict the interaction of these compounds with biological targets. Such computational analyses can provide insights into how this compound might interact at a molecular level, potentially guiding future experimental validations.

Properties

CAS No. |

143246-72-4 |

|---|---|

Molecular Formula |

C27H26Si |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

methyl-bis(2-methyl-1H-inden-1-yl)-phenylsilane |

InChI |

InChI=1S/C27H26Si/c1-19-17-21-11-7-9-15-24(21)26(19)28(3,23-13-5-4-6-14-23)27-20(2)18-22-12-8-10-16-25(22)27/h4-18,26-27H,1-3H3 |

InChI Key |

BAFFEVYHEMCFOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C1[Si](C)(C3C(=CC4=CC=CC=C34)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.